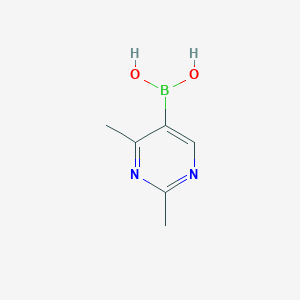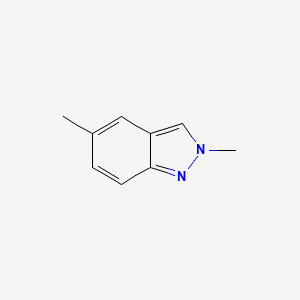
2,5-Dimethyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of two methyl groups at the 2 and 5 positions of the indazole ring distinguishes this compound from other indazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. The use of catalysts like copper or silver can facilitate the cyclization process, leading to the desired product in good to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The methyl groups and other positions on the indazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: Another member of the indazole family, differing in the position of the nitrogen atom.
2H-Indazole: The parent compound without the methyl substitutions.
2,3-Dimethyl-2H-indazole: Similar structure with methyl groups at different positions.
Uniqueness
2,5-Dimethyl-2H-indazole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2,5-dimethylindazole |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)6-11(2)10-9/h3-6H,1-2H3 |
Clave InChI |
QBHQMNUEUPJFGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CN(N=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



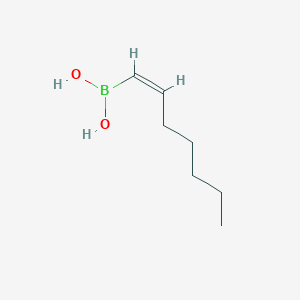

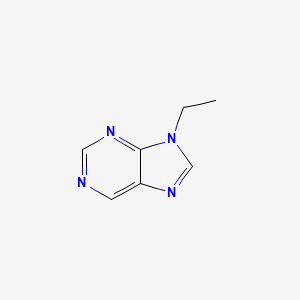

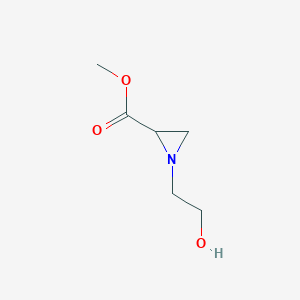

![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B11921709.png)

![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
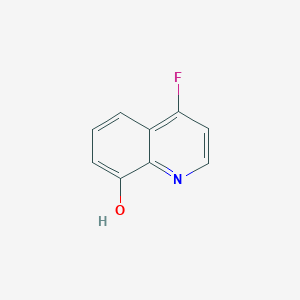
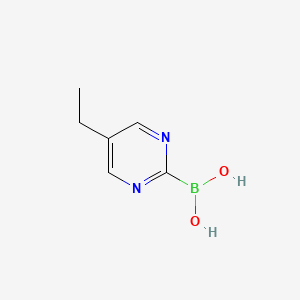
![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
